molecular formula C12H8FN3O B1532019 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 2098051-86-4

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B1532019
CAS No.: 2098051-86-4
M. Wt: 229.21 g/mol
InChI Key: IXLHEQYKTHEWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable diketone to yield the desired pyrazolopyrazine structure. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-product formation. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to modify the pyrazolopyrazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the pyrazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyrazines with different functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and used in optical applications.

    Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer activity.

    1H-Pyrazolo[3,4-b]pyridines: Explored for their biomedical applications, including as therapeutic agents.

Uniqueness

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol is unique due to its specific structural features, such as the presence of a fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-9-4-2-1-3-8(9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLHEQYKTHEWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=CNC(=O)C3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
Reactant of Route 5
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
Reactant of Route 6
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.